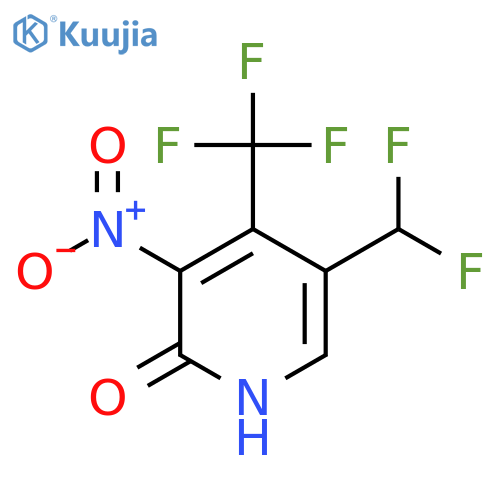

Cas no 1804865-67-5 (5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine)

1804865-67-5 structure

商品名:5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine

CAS番号:1804865-67-5

MF:C7H3F5N2O3

メガワット:258.102339029312

CID:4888271

5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H3F5N2O3/c8-5(9)2-1-13-6(15)4(14(16)17)3(2)7(10,11)12/h1,5H,(H,13,15)

- InChIKey: OYZGXFFVCHCXSV-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(NC=C1C(F)F)=O)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 432

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 74.9

5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029028737-1g |

5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |

1804865-67-5 | 95% | 1g |

$2,837.10 | 2022-04-01 | |

| Alichem | A029028737-250mg |

5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |

1804865-67-5 | 95% | 250mg |

$1,029.00 | 2022-04-01 | |

| Alichem | A029028737-500mg |

5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |

1804865-67-5 | 95% | 500mg |

$1,701.85 | 2022-04-01 |

5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1804865-67-5 (5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量